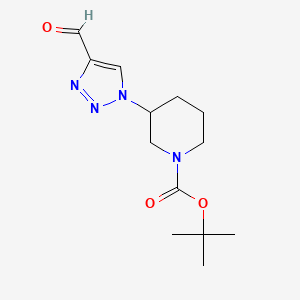

叔丁基3-(4-甲酰基-1H-1,2,3-三唑-1-基)哌啶-1-羧酸酯

描述

“tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular weight of 280.33 . It has the IUPAC name tert-butyl 4- (4-formyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate .

Synthesis Analysis

While specific synthesis methods for “tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” are not available, similar compounds have been synthesized starting from commercially available materials . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from 4-bromo-1H-indole .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been used as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), which dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to suppress cell cytotoxicity .

Action Environment

It’s worth noting that similar compounds are often stored in a refrigerator to maintain their stability .

实验室实验的优点和局限性

The main advantage of using tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate in laboratory experiments is its ability to act as a catalyst for certain reactions. This can make it easier to synthesize a desired compound in a shorter amount of time. On the other hand, the reaction conditions must be carefully controlled to ensure that the desired product is formed.

未来方向

Future research should focus on the potential applications of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate in organic synthesis and its ability to act as a catalyst for certain reactions. Additionally, research should be done to determine the biochemical and physiological effects of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, and to investigate its potential toxicity. Finally, further research should be done to optimize the reaction conditions for the synthesis of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate and to explore the possibility of using tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate as a catalyst for other reactions.

科学研究应用

铜(I)催化的叠氮化物-炔烃环加成反应(CuAAC)配体

该化合物作为下一代水溶性CuAAC配体,是点击化学的基石。 它可以加速反应速率并抑制细胞毒性,使其在生物缀合和药物研究中具有重要价值 .

生物活性天然产物合成支架

含有炔基、烯炔或二烯基的该化合物衍生物是重要的支架,用于合成从植物、细菌和真菌中分离的生物活性天然产物 .

癌症研究

该化合物在癌症研究中显示出潜力,其衍生物对癌细胞系表现出良好的选择性。 这使其成为开发新型癌症疗法的候选药物 .

生物活性研究

可以使用该化合物合成的吲哚衍生物显示出各种重要的生物活性。 它们用于治疗癌细胞、微生物以及人体内的不同类型疾病 .

PARP抑制剂中间体

它作为合成尼拉帕利(Niraparib)的中间体,尼拉帕利是一种新型口服聚(ADP核糖)聚合酶(PARP)抑制剂,对BRCA-1和-2突变肿瘤有效 .

广谱生物活性

该化合物中存在的三唑基团与广泛的生物活性有关,包括抗菌、抗肿瘤、抗糖尿病、抗过敏、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和溃疡活性 .

安全和危害

属性

IUPAC Name |

tert-butyl 3-(4-formyltriazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSMABSBZREKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。